molecular formula C20H21N3O2 B4576812 (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B4576812
M. Wt: 335.4 g/mol
InChI Key: KTIIPROOJDGZCK-UHFFFAOYSA-N
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Description

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is a complex organic compound with a unique structure that combines elements of isoxazole, pyridine, and piperidine

Scientific Research Applications

Chemistry

In chemistry, (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring, the introduction of the phenyl group, and the coupling with the piperidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE include other isoxazole and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(6-methyl-3-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-8-10-23(11-9-13)20(24)16-12-14(2)21-19-17(16)18(22-25-19)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIIPROOJDGZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C3C(=NOC3=NC(=C2)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE
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(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE
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(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE
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(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE
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(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE
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(6-METHYL-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)(4-METHYLPIPERIDINO)METHANONE

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